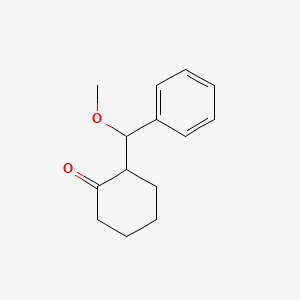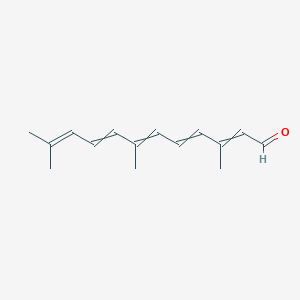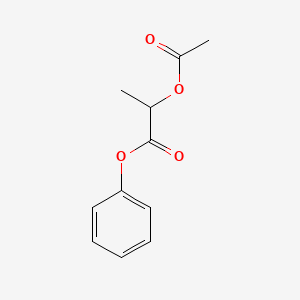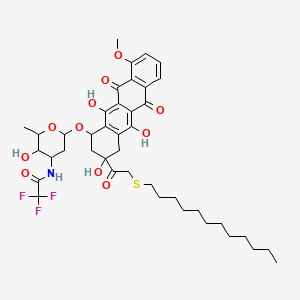![molecular formula C12H12N4O3S B14425061 (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both oxido and sulfamoyl groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction of 4-sulfonamidophenylhydrazine with an appropriate oxidizing agent. The process begins with the preparation of 4-sulfonamidophenylhydrazine from 4-chlorobenzenesulfonamide through a series of reactions including diazotization, reduction, and hydrolysis . The final step involves the oxidation of the hydrazine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, including reduced inflammation and slowed tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfonamidophenylhydrazine: A precursor in the synthesis of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium.
Benzenesulfonamide Derivatives: These compounds share similar structural features and are also used as enzyme inhibitors
Uniqueness
This compound is unique due to its dual functional groups (oxido and sulfamoyl), which provide it with a versatile reactivity profile. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H12N4O3S |
|---|---|
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C12H12N4O3S/c13-20(18,19)12-8-6-10(7-9-12)14-15-16(17)11-4-2-1-3-5-11/h1-9,14H,(H2,13,18,19)/b16-15- |
Clé InChI |
HTKJAYICYIMPCA-NXVVXOECSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)N)/[O-] |
SMILES canonique |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)






![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)


